molecular formula C9H7F3N4 B13000214 2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

Cat. No.: B13000214
M. Wt: 228.17 g/mol
InChI Key: BBNDLFALSKHZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields .

Preparation Methods

The synthesis of 2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (250°C) can yield the desired pyrido[3,2-d]pyrimidine derivatives . Industrial production methods may involve optimizing these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects . Specific pathways involved may include kinase inhibition and modulation of signaling cascades .

Comparison with Similar Compounds

2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine can be compared with other pyridopyrimidine derivatives, such as:

Properties

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C9H7F3N4/c1-4-14-5-2-3-6(9(10,11)12)16-7(5)8(13)15-4/h2-3H,1H3,(H2,13,14,15)

InChI Key

BBNDLFALSKHZHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N)N=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.